molecular formula C9H16O5 B14312010 Methyl 6-(methoxymethoxy)-3-oxohexanoate CAS No. 112496-95-4

Methyl 6-(methoxymethoxy)-3-oxohexanoate

Cat. No.: B14312010
CAS No.: 112496-95-4
M. Wt: 204.22 g/mol
InChI Key: ZMKIVFKFWIROPK-UHFFFAOYSA-N
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Description

Methyl 6-(methoxymethoxy)-3-oxohexanoate is a β-keto ester characterized by a methoxymethoxy (MOM) protecting group at the 6-position and a ketone at the 3-position of the hexanoate backbone. The MOM group is widely used in organic synthesis for its acid-labile nature, enabling selective deprotection under mild acidic conditions . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and macrocyclic compounds, owing to its reactive ketone and ester functionalities. Its structure allows for further functionalization via nucleophilic additions, reductions, or cross-coupling reactions, making it valuable in complex molecule assembly .

Properties

CAS No.

112496-95-4

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-(methoxymethoxy)-3-oxohexanoate

InChI

InChI=1S/C9H16O5/c1-12-7-14-5-3-4-8(10)6-9(11)13-2/h3-7H2,1-2H3

InChI Key

ZMKIVFKFWIROPK-UHFFFAOYSA-N

Canonical SMILES

COCOCCCC(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methoxymethoxy)-3-oxohexanoate typically involves the esterification of 6-(methoxymethoxy)-3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methoxymethoxy)-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(methoxymethoxy)-3-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug synthesis and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(methoxymethoxy)-3-oxohexanoate involves its reactivity with various chemical reagents. The methoxymethoxy group can act as a protecting group, while the keto group can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-(methoxymethoxy)-3-oxohexanoate with structurally related β-keto esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at the 6-Position

Methyl 6-(Benzyloxy)-3-oxohexanoate (CAS 299171-56-5)
  • Structure: Features a benzyloxy (BnO) group instead of MOM.
  • Key Differences: Stability: The benzyloxy group is stable under acidic conditions but requires hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH) for removal, unlike the acid-labile MOM group . Solubility: Increased lipophilicity due to the aromatic benzyl group, reducing solubility in polar solvents compared to the MOM variant . Applications: Preferred in reactions requiring orthogonal protection strategies or where acid sensitivity is a concern .
Methyl 6-(Azidobutanamido)-3-oxohexanoate
  • Structure : Contains a 4-azidobutanamido substituent.
  • Key Differences: Reactivity: The azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), facilitating bioconjugation or polymer synthesis . Synthesis: Requires semipreparative HPLC purification (38% yield), indicating lower synthetic efficiency compared to the MOM-protected compound . Stability: Potential safety concerns due to azide explosivity, limiting large-scale use .
Ethyl (5S)-5,6-Isopropylidenedioxy-3-oxohexanoate
  • Structure : Features a cyclic isopropylidene ketal at positions 5 and 4.
  • Key Differences :
    • Stereochemistry : The rigid ketal group enforces specific stereochemistry, critical in statin synthesis .
    • Deprotection : Requires acidic hydrolysis (e.g., aqueous HCl), contrasting with the milder deprotection of MOM .
    • Biological Relevance : Used as a key intermediate in statin drug production, highlighting the role of β-keto esters in medicinal chemistry .

Ketone Position and Chain Length Variations

Methyl 3-Oxohexanoate (CAS 30414-54-1)
  • Structure: Shorter chain (C6 vs.
  • Key Differences :
    • Reactivity : Lacks the MOM group, simplifying synthesis but reducing versatility for further functionalization .
    • Applications : Used in flavoring agents and biocatalysis (e.g., whole-cell biotransformations), emphasizing its role in industrial chemistry .
Methyl 6,6-Difluoro-5-oxohexanoate
  • Structure : Difluoro substitution at position 6 and ketone at position 3.
  • Key Differences :
    • Electronic Effects : Fluorine atoms increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions .
    • Metabolic Stability : Fluorination improves resistance to enzymatic degradation, relevant in drug design .

Physicochemical Properties and Spectral Data

Compound Molecular Weight Melting Point (°C) ¹H-NMR (δ, CDCl₃) Key Applications Reference
This compound 204.19 Oil (not reported) δ 3.79 (s, OCH₃), 5.19 (d, HCF) Macrocycle synthesis, pharmaceuticals
Methyl 6-(benzyloxy)-3-oxohexanoate 264.27 Not reported δ 4.52 (s, CH₂Ph), 3.67 (s, OCH₃) Orthogonal protection strategies
Methyl 3-oxohexanoate 144.17 Not reported δ 2.75–2.59 (m, CH₂), 3.67 (s, OCH₃) Flavoring agents, biocatalysis
Ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate 230.26 75–77 (distilled) δ 1.40 (s, CH₃)₃C Statin precursor synthesis

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